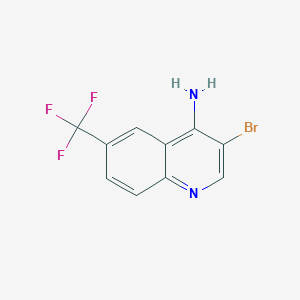

4-Amino-3-bromo-6-trifluoromethylquinoline

Description

4-Amino-3-bromo-6-trifluoromethylquinoline is a halogenated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at position 6, a bromine atom at position 3, and an amino (-NH₂) group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research .

Properties

CAS No. |

1065088-40-5 |

|---|---|

Molecular Formula |

C10H6BrF3N2 |

Molecular Weight |

291.07 g/mol |

IUPAC Name |

3-bromo-6-(trifluoromethyl)quinolin-4-amine |

InChI |

InChI=1S/C10H6BrF3N2/c11-7-4-16-8-2-1-5(10(12,13)14)3-6(8)9(7)15/h1-4H,(H2,15,16) |

InChI Key |

KXDIMXGFXGMDLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-6-trifluoromethylquinoline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-6-trifluoromethylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can produce nitro or amino derivatives .

Scientific Research Applications

4-Amino-3-bromo-6-trifluoromethylquinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-6-trifluoromethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues are compared below based on substituents, molecular weight, and applications:

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, 6-Bromo-2-trifluoromethylquinoline (logP ~3.2) is more lipophilic than non-fluorinated analogues .

- Thermal Stability: Compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (melting point 223–225°C) demonstrate stability under high temperatures, a trait shared with brominated/trifluoromethylated quinolines .

Key Research Findings

- Synthetic Efficiency: Palladium catalysis (e.g., PdCl₂(PPh₃)₂ in ) optimizes yields for aminoquinolines, though bromine/trifluoromethyl substituents may require tailored conditions to avoid dehalogenation .

- Structure-Activity Relationships (SAR) : Position 6 trifluoromethyl groups enhance metabolic stability, while bromine at position 3 improves target binding affinity in kinase inhibitors .

Biological Activity

4-Amino-3-bromo-6-trifluoromethylquinoline is a nitrogen-containing heterocyclic compound characterized by its unique molecular structure, which includes an amino group, a bromine atom, and a trifluoromethyl group attached to a quinoline ring. This specific arrangement enhances its potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its antimicrobial and anticancer properties, making it a focus of ongoing research.

- Molecular Formula : C10H6BrF3N

- Molecular Weight : Approximately 291.07 g/mol

- Structure : The presence of the trifluoromethyl group increases lipophilicity, which may improve cell membrane permeability and bioavailability.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antimicrobial Activity :

- The compound has shown promising results against various bacterial strains, including resistant strains such as MRSA. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

-

Anticancer Properties :

- Studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and others. The trifluoromethyl group is believed to enhance its interaction with specific receptors involved in cancer cell proliferation.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : Interactions with enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX) have been observed, leading to reduced inflammatory responses and tumor growth.

- Receptor Modulation : Binding affinity to certain cellular receptors may alter signaling pathways crucial for cell survival and proliferation.

Case Studies

-

Antimicrobial Study :

- A study evaluated the efficacy of this compound against various pathogens. The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against different strains .

-

Cytotoxicity Assay :

- In vitro cytotoxicity studies using the MCF-7 breast cancer cell line revealed that the compound significantly inhibited cell viability with an IC50 value of approximately 10 μM .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar quinoline derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (μM) | MIC (μg/mL) |

|---|---|---|---|---|

| This compound | Yes | Yes | ~10 | 2 - 16 |

| 4-Bromo-2,6-bis(trifluoromethyl)quinoline | Yes | Moderate | ~15 | 5 - 20 |

| 4-Amino-2-methylquinoline | Moderate | Yes | ~12 | 10 - 25 |

Future Directions

Ongoing research aims to further elucidate the specific molecular mechanisms by which this compound exerts its biological effects. Investigations into its structure-activity relationship (SAR) will be crucial in optimizing its pharmacological profile for potential therapeutic applications in treating infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.